molecular formula C21H18O3 B11400905 5-ethyl-9-methyl-3-(4-methylphenyl)-7H-furo[3,2-g]chromen-7-one

5-ethyl-9-methyl-3-(4-methylphenyl)-7H-furo[3,2-g]chromen-7-one

Cat. No.: B11400905
M. Wt: 318.4 g/mol
InChI Key: CUOVEZDXIDFODF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-ethyl-9-methyl-3-(4-methylphenyl)-7H-furo[3,2-g]chromen-7-one is a complex organic compound that belongs to the class of furochromenes

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-ethyl-9-methyl-3-(4-methylphenyl)-7H-furo[3,2-g]chromen-7-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under acidic or basic conditions. The reaction conditions often require precise control of temperature, pH, and the use of catalysts to ensure high yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously monitored and controlled. The use of continuous flow reactors can also be employed to enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

5-ethyl-9-methyl-3-(4-methylphenyl)-7H-furo[3,2-g]chromen-7-one undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, amines).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Scientific Research Applications

5-ethyl-9-methyl-3-(4-methylphenyl)-7H-furo[3,2-g]chromen-7-one has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: It is investigated for its potential therapeutic applications in treating various diseases.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of 5-ethyl-9-methyl-3-(4-methylphenyl)-7H-furo[3,2-g]chromen-7-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-methyl-2-oxo-2H-chromen-7-yl derivatives: These compounds share a similar core structure and exhibit comparable biological activities.

    Benzofuran derivatives: These compounds have a similar furan ring structure and are known for their diverse biological activities.

    Benzoxazole derivatives: These compounds have a similar heterocyclic structure and are studied for their potential therapeutic applications.

Uniqueness

5-ethyl-9-methyl-3-(4-methylphenyl)-7H-furo[3,2-g]chromen-7-one is unique due to its specific substitution pattern and the presence of both furan and chromene rings. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various scientific research applications.

Properties

Molecular Formula

C21H18O3

Molecular Weight

318.4 g/mol

IUPAC Name

5-ethyl-9-methyl-3-(4-methylphenyl)furo[3,2-g]chromen-7-one

InChI

InChI=1S/C21H18O3/c1-4-14-9-19(22)24-21-13(3)20-17(10-16(14)21)18(11-23-20)15-7-5-12(2)6-8-15/h5-11H,4H2,1-3H3

InChI Key

CUOVEZDXIDFODF-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=O)OC2=C(C3=C(C=C12)C(=CO3)C4=CC=C(C=C4)C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.